钙-46

概述

描述

Calcium-46 (Ca-46) is a stable isotope of calcium, with 20 protons and 26 neutrons . It is both naturally occurring and can be produced by fission . It is one of the six stable isotopes of calcium, with an abundance of only 0.004% .

Synthesis Analysis

Calcium-46 can be produced by American Elements for biological and biomedical labeling, as target materials, and other applications . Additionally, calcium carbonate particles with controllable geometries have been synthesized using a green sustainable approach and tested for drug delivery applications .Molecular Structure Analysis

Calcium-46 has an atomic number (Z) of 20, which represents the number of protons, and a mass number (A) of 46, which is the number of nucleons (protons + neutrons). The isotopic mass of Calcium-46 is 45.95369 (2) u .Chemical Reactions Analysis

Calcium plays a vital role in many chemical reactions. For instance, it reacts with oxygen, water vapor, and nitrogen of the air to form a yellow coating of the oxide, hydroxide, and nitride . In a complexometric titration type, calcium can be determined by adding a standard solution of EDTA to the sample containing the calcium .Physical And Chemical Properties Analysis

Calcium-46 is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a nuclear binding energy of 398.77114317 MeV per nucleus . Calcium is the fifth most abundant element in Earth’s crust .科学研究应用

人类钙营养和代谢:Ca-46和Ca-48已经被用于研究人类粪便、血浆和尿液中的钙营养和代谢。这种方法采用放射化学中子活化分析(RNAA),在研究不同人群中不同食物中钙生物利用度时具有精确性和安全性,因为它不涉及放射性同位素安全考虑 (Janghorbani, Sundaresan, & Young, 1981)。

婴儿钙吸收:Ca-46和Ca-48已经有效地用于新生儿中研究钙的吸收、保留和排泄。这种方法具有优势,因为它不涉及暴露于电离辐射,并且由于没有放射性衰变,可以在长时间存储后进行测量 (Sutton & Barltrop, 1973)。

干细胞中的钙感受受体(CaSR):针对Ca-46的研究集中在高外部钙浓度和钙激动剂NPS R-467对马脐带基质间充质干细胞生长和增殖的影响上。这项研究有助于理解钙和CaSR激动剂在细胞生长和增殖中的作用 (Martino et al., 2011)。

新生儿的钙代谢:Ca-46和Ca-48已被用于研究新生儿的钙代谢动态,为钙生理学提供见解并指导治疗方法。这项研究展示了稳定同位素在理解婴儿钙代谢中的价值和安全性 (Lim, Hansen, & Farrell, 1977)。

钙-46氯化钙水溶液:这种含有Ca-46的溶液已被用于骨扫描和尿液同位素排泄测试,为了解骨钙积累和周转提供了见解 (Definitions, 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

calcium-46 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-LZFNBGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[46Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.95369 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13981-77-6 | |

| Record name | Calcium, isotope of mass 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

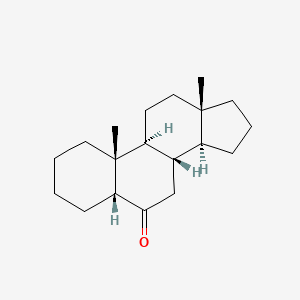

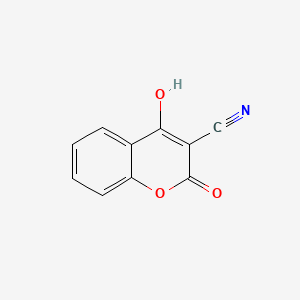

![[R,(+)]-m-Menth-6-ene](/img/structure/B576770.png)